

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate chemical properties

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Compound of Interest

Compound Name: *Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate*

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Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a bromine atom and two ester functional groups on an imidazole core, offers multiple sites for chemical modification. This technical guide provides a comprehensive overview of its chemical properties, including available physical, spectral, and reactivity data. While specific experimental protocols for its synthesis and reactions are not extensively detailed in publicly available literature, this guide outlines general synthetic strategies and potential applications based on the reactivity of related imidazole derivatives. Furthermore, the known biological activities of the broader class of halo-imidazoles are discussed, suggesting potential avenues for future research into the therapeutic applications of this compound.

Chemical Properties

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a solid at room temperature.^[1] It is recognized as a valuable building block in the synthesis of more complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals.^[1]

Physical and Chemical Identity

A summary of the key physical and chemical identifiers for **Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ BrN ₂ O ₄	^[1]
Molecular Weight	263.05 g/mol	^[1]
CAS Number	705280-65-5	^[1]
Physical Form	Solid	
Boiling Point	365.884°C at 760 mmHg	^[1]
SMILES String	<chem>O=C(OC)C1=C(C(OC)=O)NC(Br)=N1</chem>	
InChI	1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10)	
InChI Key	JMXUWJPKHDKROF-UHFFFAOYSA-N	
Predicted XlogP	1.5	^[2]
Storage Class	11 - Combustible Solids	

Spectral Data

Detailed experimental spectral data for **Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate**, including ¹H NMR, ¹³C NMR, and IR spectra, are not readily available in the reviewed literature. However, predicted mass spectrometry data for various adducts have been calculated and are presented in Table 2.

Adduct	m/z
[M+H] ⁺	262.96620
[M+Na] ⁺	284.94814
[M-H] ⁻	260.95164
[M+NH ₄] ⁺	279.99274
[M+K] ⁺	300.92208
[M+H-H ₂ O] ⁺	244.95618
[M+HCOO] ⁻	306.95712
[M+CH ₃ COO] ⁻	320.97277
[M+Na-2H] ⁻	282.93359
[M] ⁺	261.95837
[M] ⁻	261.95947

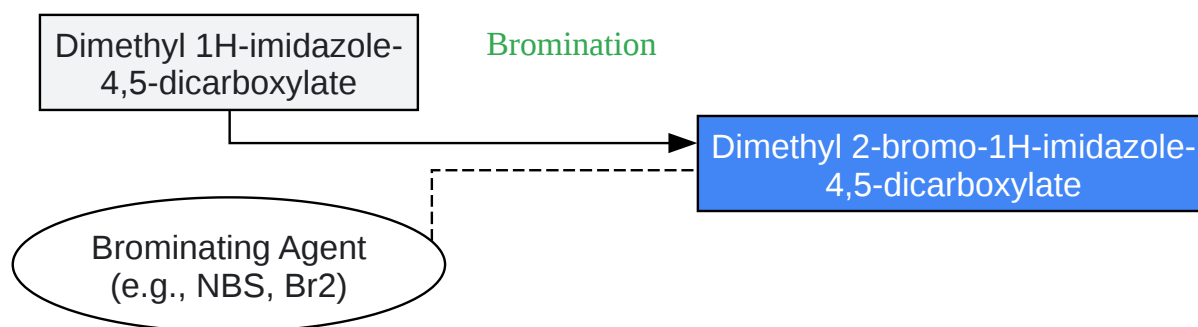
Data from PubChemLite, predicted using CCSbase.[\[2\]](#)

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate** was not found in the available literature, a general synthetic approach can be inferred from methods used for analogous imidazole derivatives.

General Synthetic Approach

The synthesis of substituted imidazole-4,5-dicarboxylic acids often involves the cyclization of appropriate precursors followed by functional group manipulations. A plausible synthetic route to **Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate** could start from a pre-formed imidazole-4,5-dicarboxylate ester, which is then brominated at the 2-position.



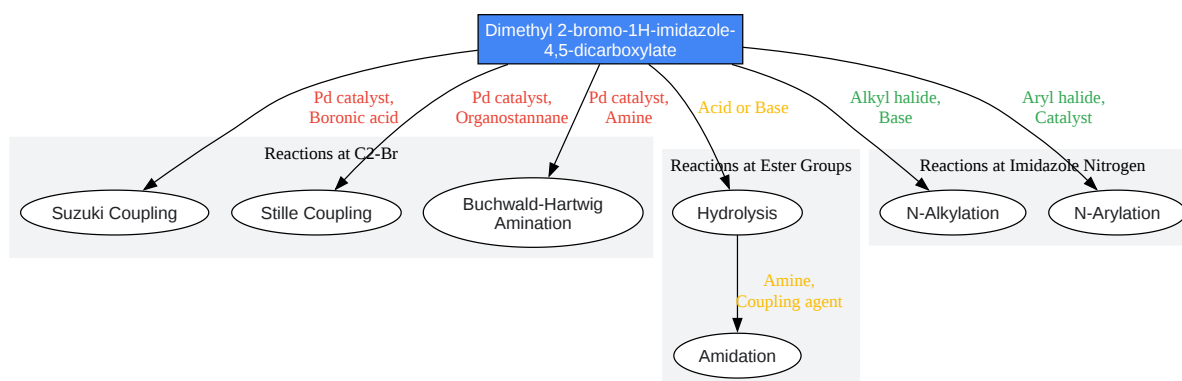
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General Synthetic Workflow

Reactivity and Potential Applications in Synthesis

The chemical structure of **Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate** provides several reactive sites, making it a versatile synthetic intermediate.

- **Substitution at the Bromine Atom:** The bromine atom at the 2-position is a key functional group for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups.
- **Modification of the Ester Groups:** The dimethyl ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.
- **N-Alkylation/Arylation:** The imidazole nitrogen can be alkylated or arylated to introduce further diversity into the molecular structure.



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Potential Reactivity of the Core Molecule

Biological Activity and Therapeutic Potential

There is currently no specific information in the scientific literature detailing the biological activity or associated signaling pathways of **Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate**. However, the broader class of imidazole and halo-imidazole derivatives is well-known for a wide range of pharmacological activities.

Studies have shown that halogenated imidazole derivatives can exhibit significant antifungal and antimicrobial properties.[3] For instance, certain chlorinated imidazole derivatives have demonstrated inhibitory effects against Gram-positive bacteria.[3] The introduction and positioning of halogen atoms on the imidazole ring are critical determinants of biological efficacy.[3]

Given the structural features of **Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate**, it is plausible that this compound or its derivatives could be investigated for similar biological

activities. Further research is required to explore its potential as a lead compound in drug discovery.

Conclusion

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a valuable chemical intermediate with significant potential in synthetic organic chemistry. While a comprehensive experimental characterization is not yet publicly available, its known structural features suggest a rich reactivity profile that can be exploited for the synthesis of diverse and complex molecules. The established biological activities of related halo-imidazole compounds provide a strong rationale for the investigation of this molecule and its derivatives in the context of drug discovery and development. Further research into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential.

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